molecular formula C20H19FN2O3S B14115997 Ethyl 6-fluoro-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Ethyl 6-fluoro-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B14115997
M. Wt: 386.4 g/mol
InChI Key: YHPWCDQDNAHNBM-UHFFFAOYSA-N
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Description

Ethyl 6-fluoro-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a fluorine atom, a methylthio group, and an ethyl ester functionality. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-fluoro-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aryl methyl ketone in the presence of a base.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Methylthio Group: The methylthio group can be introduced through nucleophilic substitution reactions using methylthiolating agents like methylthiolate salts.

    Esterification: The final step involves esterification to introduce the ethyl ester functionality, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinoline core, potentially reducing the carbonyl group to a hydroxyl group.

    Substitution: The fluorine atom and the methylthio group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxy derivatives of the quinoline core.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-fluoro-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

    Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

    Chemical Biology: It serves as a probe to study biological pathways and molecular interactions.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 6-fluoro-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to enzymes and receptors, while the quinoline core allows it to intercalate with DNA or inhibit key enzymes. The methylthio group can modulate its lipophilicity and cellular uptake, influencing its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-chloro-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate: Similar structure but with a chlorine atom instead of fluorine.

    Ethyl 6-fluoro-4-((4-(methylsulfonyl)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate: Contains a methylsulfonyl group instead of a methylthio group.

    Ethyl 6-fluoro-4-((4-(methylthio)phenyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate: The benzyl group is replaced with a phenyl group.

Uniqueness

Ethyl 6-fluoro-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is unique due to the combination of its fluorine atom, methylthio group, and quinoline core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C20H19FN2O3S

Molecular Weight

386.4 g/mol

IUPAC Name

ethyl 6-fluoro-4-[(4-methylsulfanylphenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C20H19FN2O3S/c1-3-26-20(25)17-18(22-11-12-4-7-14(27-2)8-5-12)15-10-13(21)6-9-16(15)23-19(17)24/h4-10H,3,11H2,1-2H3,(H2,22,23,24)

InChI Key

YHPWCDQDNAHNBM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC(=C2)F)NC1=O)NCC3=CC=C(C=C3)SC

Origin of Product

United States

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